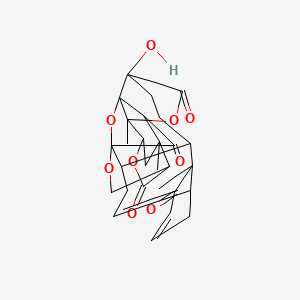

Physalin B

描述

属性

CAS 编号 |

23133-56-4 |

|---|---|

分子式 |

C28H30O9 |

分子量 |

510.5 g/mol |

IUPAC 名称 |

(1R,2S,5R,8S,9R,17R,18R,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone |

InChI |

InChI=1S/C28H30O9/c1-23-11-18-25(3)28-19(23)20(30)27(37-28,34-12-16(23)21(31)35-18)15-8-7-13-5-4-6-17(29)24(13,2)14(15)9-10-26(28,33)22(32)36-25/h4,6-7,14-16,18-19,33H,5,8-12H2,1-3H3/t14-,15+,16-,18+,19-,23+,24-,25-,26-,27+,28-/m0/s1 |

InChI 键 |

HVTFEHJSUSPQBK-DNJDGUCCSA-N |

手性 SMILES |

C[C@]12C[C@@H]3[C@]4(C56[C@H]1C(=O)[C@](O5)([C@@H]7CC=C8CC=CC(=O)[C@@]8([C@H]7CC[C@@]6(C(=O)O4)O)C)OC[C@H]2C(=O)O3)C |

规范 SMILES |

CC12CC3C4(C56C1C(=O)C(O5)(C7CC=C8CC=CC(=O)C8(C7CCC6(C(=O)O4)O)C)OCC2C(=O)O3)C |

熔点 |

271 °C |

物理描述 |

Solid |

同义词 |

NSC-287088 physalin B |

产品来源 |

United States |

Natural Sources and Extraction Methodologies of Physalin B

Botanical Origin and Distribution of Physalin B-Producing Species

This compound is primarily derived from plants belonging to the genus Physalis, which is part of the Solanaceae (nightshade) family. mdpi.combiosynth.comnih.gov These plants are found in subtropical and warm-weather regions across the globe, including Central and South America, Africa, India, and the Pacific Islands. mdpi.com

Several species within the Physalis genus have been identified as producers of this compound. These include:

Physalis angulata L. : This annual herb is widely distributed in tropical and subtropical regions and is a well-documented source of this compound. mdpi.compensoft.netwikipedia.org It is used in traditional medicine in various cultures, including traditional Chinese medicine and in Brazil. mdpi.compensoft.net

Physalis alkekengi L. : Also known as the Chinese lantern plant, this species is another significant source of this compound. wikipedia.orggoogle.combiocrick.com It is a perennial plant found in Europe and Asia. mdpi.com

Physalis minima L. : This species, found in regions like Malaysia, also contains this compound. researchgate.net

Physalis lancifolia : Research has also identified this species as a source of physalins, including this compound. wikipedia.orgnih.gov

The distribution of this compound can be influenced by geographical location and environmental factors, leading to variations in its concentration in plants from different regions. researchgate.net For instance, a study on Physalis angulata in Vietnam found that the concentration of this compound varied significantly across different provinces. pensoft.net

Advanced Techniques for this compound Isolation and Purification from Plant Matrices

The extraction and purification of this compound from its natural plant sources involve a series of sophisticated laboratory techniques to isolate the compound with high purity.

A common initial step is the extraction from dried and powdered plant material, often the aerial parts or whole plant, using solvents. biosynth.comgoogle.com Methanol and ethanol (B145695) are frequently employed for this initial extraction. pensoft.netnih.gov

Following extraction, various chromatographic techniques are utilized for separation and purification. These methods leverage the different chemical properties of the compounds in the extract to separate them. Common techniques include:

Column Chromatography : This is a fundamental technique where the extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel. google.comnih.gov A solvent or a mixture of solvents (the mobile phase) is used to move the components through the column at different rates, allowing for their separation. A gradient elution, where the composition of the mobile phase is gradually changed, is often used to improve separation. google.comgoogle.com

High-Performance Liquid Chromatography (HPLC) : This is a more advanced and efficient form of column chromatography that uses high pressure to pass the solvent through the column, resulting in a much higher resolution and faster separation. pensoft.net HPLC coupled with a photodiode array (PDA) detector is often used for both quantification and purification. pensoft.netpensoft.net

Supercritical Fluid Extraction (SFE) : This technique uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. google.comgoogle.com It is considered an environmentally friendly "green" technology. The use of an entrainment agent, such as acetone, can enhance the extraction efficiency. google.com

QuEChERS Method : This newer method, which stands for "Quick, Easy, Cheap, Effective, Rugged, and Safe," is a sample preparation technique that has been successfully applied to the extraction and cleanup of this compound from plant matrices. pensoft.netpensoft.net It involves an initial extraction with a solvent, followed by a cleanup step using a combination of salts and sorbents to remove interfering substances. pensoft.netpensoft.net

The final step in the purification process often involves recrystallization , where the isolated compound is dissolved in a suitable solvent and then allowed to crystallize, which further removes impurities. google.com

The table below summarizes some of the advanced techniques used for this compound isolation and purification.

| Technique | Description | Key Advantages |

| High-Performance Liquid Chromatography (HPLC) | A high-pressure liquid chromatography technique for high-resolution separation. pensoft.net | High efficiency, speed, and sensitivity. pensoft.net |

| Supercritical Fluid Extraction (SFE) | Uses supercritical fluids (e.g., CO2) for extraction. google.comgoogle.com | Environmentally friendly, high selectivity. google.comgoogle.com |

| QuEChERS | A streamlined sample preparation method for extraction and cleanup. pensoft.netpensoft.net | Fast, simple, and requires small amounts of solvent. pensoft.netpensoft.net |

| Column Chromatography with Gradient Elution | A classic separation technique using a gradient of solvents to improve separation. google.comnih.gov | Versatile and scalable. google.comnih.gov |

Characterization of this compound in Different Plant Parts

Research has shown that the concentration of this compound is not uniform throughout the plant. Its distribution varies between different plant organs, such as the leaves, stems, roots, fruits, and calyxes (the papery husk enclosing the fruit).

Studies on Physalis minima have indicated that the accumulation of different physalins, including this compound, varies with the developmental stage of the plant and the specific plant part. researchgate.net For instance, one study found that young leaves and flower buds of P. minima had higher concentrations of this compound. researchgate.net In contrast, another study on Physalis angulata focused on the leaves for the quantification of this compound. pensoft.net

The calyx of the fruit is another plant part that has been a source for the isolation of this compound. nih.gov The table below presents data on the presence and concentration of this compound in different parts of various Physalis species, based on available research findings.

| Plant Species | Plant Part | Reported Presence/Concentration of this compound | Reference |

| Physalis minima | Young Leaf | High concentration | researchgate.net |

| Physalis minima | Flower Bud | High concentration | researchgate.net |

| Physalis angulata | Leaves | Detected and quantified | pensoft.net |

| Physalis alkekengi var. franchetii | Fruit Calyxes | Isolated from this part | nih.gov |

| Physalis angulata | Aerial Parts | Used for isolation | redalyc.org |

It is important to note that the content of this compound can vary significantly depending on the species, the specific plant part, the developmental stage of the plant, and the geographical and environmental conditions in which the plant grows. researchgate.net

Biosynthesis of Physalin B

Precursor Compounds and Initial Biosynthetic Steps of Physalins

The biosynthesis of physalins originates from the triterpene precursor lanosterol (B1674476). While the complete pathway from lanosterol to physalins is not yet fully elucidated, studies suggest that withanolides and withaphysalins serve as crucial intermediates. researchgate.net The initial steps involve the mevalonate (B85504) (MEV) and methylerythritol 4-phosphate (MEP) pathways, leading to the formation of 5-carbon precursors. mdpi.com Key enzymes regulating these initial pathways include 1-deoxy-d-xylulose-5-phosphate reductase and 3-hydroxy-3-methylglutaryl-coenzyme A reductase. mdpi.com Farnesyl pyrophosphate synthase then catalyzes the conversion of isopentenyl diphosphate (B83284) and dimethylallyl diphosphate to farnesyl pyrophosphate. mdpi.com

A significant branching point in the biosynthesis of physalins and other related steroids occurs at 24-methylenecholesterol (B1664013). researchgate.netmdpi.comnih.gov This compound can be channeled towards the biosynthesis of physalins (via withanolides) or brassinolides. researchgate.netnih.gov

Key Enzymes and Gene Expression Profiling in Physalin B Biosynthesis

The biosynthesis of physalins involves a suite of enzymes, with ongoing research focused on identifying and characterizing those specifically involved in the later steps leading to the unique physalin structure. Transcriptomic and metabolomic profiling have been employed to identify biosynthesis-related genes and metabolites in Physalis species. researchgate.net

Role of Sterol Δ24-Isomerase (24ISO)

Sterol Δ24-Isomerase (24ISO) plays a critical role in the biosynthesis of physalins. researchgate.netnih.govfrontiersin.org This enzyme catalyzes the isomerization of 24-methylenecholesterol to 24-methyldesmosterol (B1221264). researchgate.netnih.govfrontiersin.org Research, including studies using virus-induced gene silencing (VIGS) in Physalis angulata, has provided experimental evidence supporting the involvement of 24ISO in physalin biosynthesis. nih.govfrontiersin.orgnih.gov Down-regulation of the gene encoding 24ISO (Pa24ISO) in P. angulata resulted in reduced levels of 24-methyldesmosterol and this compound, while increasing the content of campesterol (B1663852), further highlighting the role of 24ISO in directing the metabolic flux towards physalin production. nih.govnih.govdntb.gov.ua

Involvement of Cytochrome P450 Enzymes

Cytochrome P450 enzymes (P450s) are also implicated in physalin biosynthesis, particularly in the steps following the formation of 24-methyldesmosterol. mdpi.com Based on the structural modifications required to convert 24-methyldesmosterol into the complex physalin skeleton, it is hypothesized that a variety of P450 enzymes are involved in a series of oxidation reactions at different carbon positions. mdpi.com Transcriptomic analysis of P. angulata has identified numerous P450-encoding unigenes, and phylogenetic analysis has proposed several candidates potentially participating in physalin biosynthesis. mdpi.com Experimental validation through gene silencing of some of these P450 candidates has shown a decrease in the levels of physalin-class compounds, supporting their involvement in the pathway. mdpi.com Specific P450 candidates have been proposed to catalyze reactions such as C-26-hydroxylation and C-22 hydroxylation, which are crucial for the formation of the characteristic lactone moiety in physalins. nih.gov

Proposed Biosynthetic Pathways of this compound from Steroidal Intermediates

While the complete biosynthetic pathway of this compound is not fully elucidated, proposed pathways suggest its formation from steroidal intermediates, with 24-methylenecholesterol serving as a key branching point. One proposed route indicates that 24-methylenecholesterol is converted to 24-methyldesmosterol by 24ISO, and 24-methyldesmosterol is considered a precursor for withanolides, to which physalins belong. researchgate.netmdpi.comnih.gov Withanolides and withaphysalins are thought to be crucial intermediates between lanosterol and physalins. researchgate.net The conversion of withanolides to physalins is proposed to involve multiple oxidation steps, potentially catalyzed by P450 enzymes, leading to the unique structural features of physalins, including the cleavage of the C13-C14 bond and the formation of a 16,24-carboncyclic bond. mdpi.comnih.gov Another perspective suggests that withanolides can be transformed into compounds with a physalin skeleton through multiple oxidations. frontiersin.org

The synthesis of physalins can be broadly divided into steps, starting from lanosterol, progressing through intermediates like withanolides, and culminating in the diverse physalin structures through various biochemical modifications such as hydroxylation, lactonization, demethylation, dehydrogenation, desaturation, methylation, epoxidation, cyclization, chain elongation, and glycosylation. mdpi.comnih.gov

Comparative Analysis with Related Withanolide and Brassinolide Biosynthesis

The biosynthesis of physalins shares common initial steps with the biosynthesis of other steroidal compounds like withanolides and brassinolides, diverging at specific points. All three classes are derived from 24-alkyl sterols, with 24-methylenecholesterol acting as a crucial intermediate where the pathways diverge. researchgate.netnih.govnih.govfrontiersin.org

In the case of physalin and withanolide biosynthesis, 24-methylenecholesterol is channeled towards the production of withanolides via 24-methyldesmosterol, a reaction catalyzed by 24ISO. researchgate.netnih.govnih.govfrontiersin.org Physalins are considered a subclass of withanolides or are believed to be biosynthesized from withanolides. mdpi.comfrontiersin.org

Conversely, the biosynthesis of brassinolides from 24-methylenecholesterol proceeds via campesterol, a conversion catalyzed by sterol side chain reductase 1 (SSR1). researchgate.netnih.govnih.govfrontiersin.org This highlights a competitive enzymatic step at the 24-methylenecholesterol node, where 24ISO directs flux towards withanolides/physalins, and SSR1 directs flux towards campesterol and subsequently brassinolides. frontiersin.org

The structural differences between physalins, withanolides, and brassinolides arise from distinct enzymatic modifications occurring after the divergence point. Physalins are characterized by a cleaved C13-C14 bond and a formed C16-C24 carbocyclic bond, distinguishing them from other ergostane-type steroids like withanolides. mdpi.com While withanolides retain the C24-C25 double bond present in 24-methyldesmosterol, this double bond is absent in physalin-type compounds, suggesting further modifications occur in the conversion from withanolides to physalins. frontiersin.org

| Compound | Key Intermediate Precursor | Branching Enzyme | Divergent Pathway Product |

| Physalins/Withanolides | 24-Methylenecholesterol | 24ISO | 24-Methyldesmosterol |

| Brassinolides | 24-Methylenecholesterol | SSR1 | Campesterol |

Molecular and Cellular Mechanisms of Action of Physalin B

Elucidation of Molecular Targets and Ligand Interactions

Research into the direct molecular interactions of Physalin B has identified several key targets. It is known to act as an inhibitor of the ubiquitin-proteasome pathway (UPP), a critical system for protein degradation in eukaryotic cells. nih.govmedchemexpress.comglpbio.com This inhibition contributes to the accumulation of ubiquitinated proteins and can trigger apoptosis.

In the context of oncology, molecular docking and mechanistic studies have identified the glioma-associated oncogene 1 (GLI1) as a potential target. beilstein-journals.org this compound has been found to repress the expression, acetylation, and nuclear translocation of GLI1. mdpi.com Visualization of molecular docking suggests that hydrophobic interactions can form between the C6 atom of this compound's structure and amino acid residues of the GLI1 protein. unpkediri.ac.id

Beyond human cells, studies have identified this compound as a modulator of the accessory gene regulator (agr) quorum-sensing (QS) system in Staphylococcus aureus. nih.govnih.gov Molecular simulations reveal that this compound interacts with the DNA-binding site of the key response regulator AgrA. nih.govnih.gov This binding, stabilized by hydrogen bonds between the carbonyl oxygens of the physalin and specific amino acid residues of AgrA, inhibits the regulator's ability to bind to its target promoters, thereby suppressing the expression of virulence factors. nih.govnih.gov

Table 1: Summary of Direct Molecular Targets of this compound

| Target System/Protein | Interacting Domain/Mechanism | Cellular Consequence | References |

|---|---|---|---|

| Ubiquitin-Proteasome Pathway | Inhibition of pathway activity | Accumulation of ubiquitinated proteins, apoptosis | , medchemexpress.com, nih.gov |

| GLI1 | Repression of expression, acetylation, and nuclear translocation | Reduced expression of Hedgehog target genes | mdpi.com, beilstein-journals.org |

| AgrA (in S. aureus) | Binds to the DNA-binding site | Inhibition of AgrA-DNA interaction, suppression of quorum-sensing | nih.gov, nih.gov |

Modulation of Cellular Signaling Pathways

This compound exerts significant influence over several critical intracellular signaling cascades, which are fundamental to its observed biological effects.

Nuclear Factor-kappa B (NF-κB) Pathway Regulation

This compound is a known inhibitor of the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net The mechanism of inhibition is distinct and appears to be related to its specific chemical structure. nih.govnih.govacs.org The NF-κB pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival. researchgate.netnih.gov In its inactive state, the NF-κB dimer, typically composed of RelA (p65) and p50 subunits, is held in the cytoplasm by an inhibitory protein called IκBα. nih.govnih.gov

Activation of the canonical NF-κB pathway is initiated by the phosphorylation of IκBα at serine residues 32 and 36 by the IκB kinase (IKK) complex. nih.gov This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome, freeing the NF-κB dimer. nih.gov While some physalins, particularly those with a 5β,6β-epoxy group, appear to act by inhibiting the phosphorylation and degradation of IκBα, this is not the primary mechanism for this compound. nih.govnih.govacs.org

This compound, which possesses a C5–C6 olefin functionality instead of an epoxy group, acts at a later stage in the NF-κB pathway. nih.govnih.govacs.org Its primary mode of action involves inhibiting the nuclear translocation of the freed RelA/p50 protein dimer. nih.govresearchgate.net By preventing the NF-κB dimer from entering the nucleus, this compound effectively blocks it from binding to its specific DNA sequences in the promoters of target genes. nih.gov Studies have indicated that this compound dose-dependently inhibits the nuclear accumulation of both RelA and p50 proteins. nih.gov This blockade of translocation and subsequent DNA binding leads to the suppression of NF-κB-mediated gene transcription. nih.gov

Inhibition of IκBα Phosphorylation and Degradation

p53-Dependent Signaling Modulation

This compound has been shown to induce apoptosis in various cancer cell lines through mechanisms that involve the p53 tumor suppressor protein. researchgate.netmedchemexpress.comglpbio.commolnova.com In breast cancer cells, for example, treatment with this compound leads to an increase in the expression of p53. researchgate.net This upregulation of p53 is associated with cell cycle arrest and the induction of apoptosis. researchgate.netmedchemexpress.com Furthermore, in lung cancer cells, this compound's antiproliferative and apoptotic activities have been shown to promote the upregulation of p21, a key downstream target of p53, without necessarily increasing p53 expression itself.

Table 2: Effects of this compound on p53 Signaling

| Cell Line Type | Effect on p53 | Effect on Downstream Targets | Outcome | References |

|---|---|---|---|---|

| Breast Cancer (MCF-7) | Increased expression | - | Apoptosis, Cell cycle arrest | researchgate.net |

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (ERK, JNK, p38)

This compound is a potent activator of the Mitogen-Activated Protein Kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. nih.govfrontiersin.orgresearchgate.net This activation is a central component of its mechanism for inducing both apoptosis and autophagy. nih.govfrontiersin.org

In human colorectal cancer cells (HCT116), this compound treatment leads to a sustained, dose- and time-dependent increase in the phosphorylation of ERK, JNK, and p38. nih.govresearchgate.net This activation of MAPK pathways is often mediated by an increase in mitochondrial reactive oxygen species (mito-ROS). nih.gov The use of inhibitors for ERK, JNK, or p38 has been shown to partially reverse the apoptosis and autophagy induced by this compound, confirming that these pathways are direct mediators of its effects. nih.govresearchgate.net Similarly, in prostate cancer cells, the inhibition of cell proliferation by this compound is correlated with the activation of the ERK and JNK pathways. chemfaces.com

Table 3: Summary of this compound's Effects on MAPK Signaling

| MAPK Pathway | Effect | Mediating Factor | Cellular Outcome | References |

|---|---|---|---|---|

| ERK (ERK1/2) | Increased phosphorylation (Activation) | mito-ROS | Apoptosis, Autophagy | , nih.gov, frontiersin.org, researchgate.net |

| JNK | Increased phosphorylation (Activation) | mito-ROS | Apoptosis, Autophagy | , nih.gov, frontiersin.org, researchgate.net |

| p38 | Increased phosphorylation (Activation) | mito-ROS | Apoptosis, Autophagy | , nih.gov, frontiersin.org, researchgate.net |

JAK-STAT3 Signaling Interference

The Janus kinase/signal transducer and activator of transcription 3 (JAK-STAT3) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and inflammation. Aberrant STAT3 activation is frequently observed in various diseases. This compound has been shown to interfere with this pathway.

Research indicates that this compound can inhibit the phosphorylation of STAT3. cjnmcpu.com This inhibition prevents the activation of STAT3, a key step in the signaling cascade. cjnmcpu.com In studies on ulcerative colitis models, this compound markedly suppressed the activation of STAT3. nih.govresearchgate.net By inhibiting STAT3 phosphorylation, this compound effectively down-regulates the expression of target genes involved in pathological processes. cjnmcpu.com For instance, its ability to inhibit STAT3 phosphorylation has been linked to the reduced expression of β-secretase (BACE1), an enzyme involved in the production of β-amyloid peptides. This suggests that the anti-inflammatory and neuroprotective effects of this compound may be, in part, attributable to its modulation of the JAK-STAT3 pathway. nih.govmdpi.com

Hedgehog/GLI Signaling Inhibition

The Hedgehog (Hh)/GLI signaling pathway is crucial during embryonic development and for tissue homeostasis in adults. nih.gov Its uncontrolled activation is implicated in the development of several cancers. nih.gov this compound has been identified as a potent inhibitor of this pathway, primarily targeting the GLI family of transcription factors. nih.govnih.gov It has been shown to inhibit GLI1-mediated transcription with a notable degree of selectivity over GLI2. nih.gov

This compound exerts its inhibitory effect on the Hedgehog pathway through a non-canonical mechanism that involves post-translational modification of GLI1, the terminal effector of the pathway. nih.gov Studies have demonstrated that this compound leads to the repression of GLI1 expression at both the mRNA and protein levels. mdpi.comresearchgate.net A key mechanism is the upregulation of GLI1 acetylation. nih.gov This increased acetylation leads to the inactivation of GLI1, subsequently inhibiting the activation of hepatic stellate cells, which are central to the development of liver fibrosis. nih.gov Mechanistically, this compound hinders the nuclear translocation of GLI1, which in turn reduces the expression of typical GLI1 target genes such as Hedgehog Interacting Protein (HHIP), Cyclin D, Cyclin E, and c-myc. mdpi.com

The increased acetylation of GLI1 by this compound is achieved by disrupting a critical protein complex. mdpi.comnih.gov Research has shown that this compound blocks the formation of the lamina-associated polypeptide 2α (LAP2α) and histone deacetylase 1 (HDAC1) complex. mdpi.comnih.govresearchgate.net This complex normally functions to deacetylate GLI1, thereby promoting its activity. mdpi.com By preventing the interaction between LAP2α and HDAC1, this compound inhibits the HDAC1-mediated deacetylation of GLI1. nih.govresearchgate.net This disruption leads to an accumulation of acetylated, inactive GLI1, effectively shutting down the downstream signaling of the Hedgehog pathway. nih.govresearcher.life This specific mechanism highlights this compound as a potent modulator of the GLI1/LAP2α/HDAC1 network. mdpi.com

Repression and Deacetylation of GLI1

Anti-oxidative Signaling (Nrf2 Pathway) Activation

The Nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. nih.gov this compound has been identified as an activator of this protective pathway. rsc.orgnih.gov Its activation of Nrf2 has been observed to mitigate the progression of conditions like non-alcoholic steatohepatitis and inhibit pathological changes in vascular smooth muscle cells (VSMCs). rsc.org

The mechanism involves this compound promoting the nuclear translocation of Nrf2 from the cytoplasm. rsc.org Once in the nucleus, Nrf2 activates the transcription of downstream antioxidant genes, a key one being heme oxygenase-1 (HO-1). nih.govrsc.org The enhanced expression of HO-1 helps to mitigate oxidative stress. rsc.org By activating the Nrf2/HO-1 axis, this compound can reduce oxidative stress and associated inflammation, thereby inhibiting processes like VSMC proliferation, migration, and phenotypic transformation. rsc.orgnih.govbioscience.co.uk

Inflammasome Pathway (NLRP3) Suppression

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by triggering inflammatory responses. nih.gov Its dysregulation is linked to a variety of inflammatory diseases. This compound has demonstrated the ability to suppress the activation of the NLRP3 inflammasome. nih.govmdpi.com

In studies using models of ulcerative colitis, this compound was shown to markedly suppress the activation of the NLRP3 inflammasome. nih.govresearchgate.netmdpi.com This suppression contributes to its anti-inflammatory effects by reducing the maturation and secretion of pro-inflammatory cytokines like IL-1β. mdpi.comnih.govmdpi.com By inhibiting the NLRP3 inflammasome, along with other inflammatory pathways like NF-κB and STAT3, this compound can alleviate pathological damage and restore the balance of pro-inflammatory cytokines in inflammatory conditions. nih.govmdpi.com

Induction of Cellular Responses

This compound's interaction with various signaling pathways culminates in the induction of several key cellular responses, including apoptosis, autophagy, and cell cycle arrest. These responses are particularly relevant to its observed anti-cancer activities.

This compound is a known inducer of apoptosis, or programmed cell death, in various cancer cell lines. mdpi.commedchemexpress.com It can trigger apoptosis through the modulation of the p53-dependent apoptotic pathway. medchemexpress.comresearchgate.netinvivochem.com This involves the cleavage of poly (ADP-ribose) polymerase (PARP) and caspases, such as caspase-3, -7, and -9. researchgate.net

Furthermore, this compound induces an autophagic response in cells. mdpi.com It has been shown to cause the accumulation of autophagosomes and the protein LC3-II, a key marker of autophagy. mdpi.comfrontiersin.org However, this response is sometimes described as "incomplete," as it can also reduce the fusion between autophagosomes and lysosomes in certain cancer cells. medchemexpress.comfrontiersin.org This autophagic cell death is another mechanism contributing to its therapeutic potential. mdpi.com

Another significant cellular response to this compound is the induction of cell cycle arrest, specifically at the G2/M phase. researchgate.net This prevents cancer cells from proceeding through mitosis and proliferating. This effect, coupled with the induction of apoptosis, highlights the compound's potent anti-proliferative capabilities. researchgate.net

Table of Cellular Responses Induced by this compound

| Cellular Response | Key Mediators/Markers | Observed Effect in Cancer Cells | Citations |

|---|---|---|---|

| Apoptosis | p53, Caspase-3, -7, -9, PARP cleavage | Induction of programmed cell death | mdpi.commedchemexpress.comresearchgate.netinvivochem.com |

| Autophagy | LC3-II, p62, Autophagosomes | Induction of autophagic cell death; sometimes incomplete response | mdpi.commedchemexpress.comfrontiersin.org |

| Cell Cycle Arrest | G2/M phase | Inhibition of cell proliferation | researchgate.net |

Cell Cycle Arrest Mechanisms (G2/M Phase)

This compound has been shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines. researchgate.net In human breast cancer cells (MCF-7, MDA-MB-231, and T-47D), this compound treatment leads to an accumulation of cells in the G2/M phase. researchgate.net This cell cycle arrest is associated with an increase in the levels of p53 and p21 proteins. Similarly, in A549 human non-small-cell lung cancer cells, this compound induces G2/M arrest by down-regulating cyclin B1 and the cyclin-dependent kinase 1 (CDK1), while up-regulating p21. nih.gov The reduction in the cyclin B1/CDK1 complex subsequently affects mitochondrial function. nih.gov

Table 1: Effect of this compound on Cell Cycle Regulatory Proteins

| Cell Line | Effect on Protein Levels | Reference |

| Human Breast Cancer (MCF-7, MDA-MB-231, T-47D) | ↑ p53, ↑ p21 | researchgate.net |

| Human Non-Small-Cell Lung Cancer (A549) | ↓ Cyclin B1, ↓ CDK1, ↑ p21 | nih.gov |

Programmed Cell Death Induction (Apoptosis, Autophagy)

This compound is a potent inducer of programmed cell death, primarily through apoptosis and, in some contexts, an incomplete autophagic response. researchgate.net

Apoptosis:

In human colon cancer HCT116 cells, this compound induces apoptosis, evidenced by nuclear pyknosis, formation of apoptotic bodies, and the cleavage of PARP and caspase-3. researchgate.net The apoptotic activity of this compound is often linked to the activation of the intrinsic pathway. researchgate.net Studies have shown that this compound can trigger apoptosis through the activation of mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, JNK, and p38. For instance, activation of ERK1/2 can lead to the release of cytochrome c and subsequent activation of caspases, while p38 activation can increase reactive oxygen species (ROS) levels, leading to p53 activation and the transcription of pro-apoptotic proteins like Noxa, BAX, and BAK. researchgate.net In human melanoma A375 cells, this compound was found to induce the expression of the pro-apoptotic protein NOXA, which then triggers the expression of Bax and caspase-3. nih.gov

Autophagy:

This compound has been observed to induce an incomplete autophagic response in HCT116 colon cancer cells. nih.gov This is characterized by the formation of autophagosomes and the accumulation of LC3-II and p62 proteins. researchgate.netnih.gov However, the fusion between autophagosomes and lysosomes is reduced, leading to an incomplete autophagic process. This incomplete response is associated with structural changes in F-actin microtubules and microfilaments. Interestingly, the autophagic response induced by this compound in these cells appears to be independent of Beclin 1 and mTOR signaling pathways.

Table 2: Key Molecular Events in this compound-Induced Programmed Cell Death

| Cell Line | Mechanism | Key Proteins/Events | Reference |

| HCT116 Colon Cancer | Apoptosis | PARP cleavage, Caspase-3 cleavage | researchgate.net |

| HCT116 Colon Cancer | Incomplete Autophagy | ↑ LC3-II, ↑ p62, Reduced autophagosome-lysosome fusion | researchgate.netnih.gov |

| A375 Melanoma | Apoptosis | ↑ NOXA, ↑ Bax, ↑ Caspase-3 | nih.gov |

| Breast Cancer Cells | Apoptosis (p53-dependent) | Cleavage of PARP, Caspase-3, -7, -9 | researchgate.net |

Effects on Proteasomal and Autophagic Systems

Ubiquitin-Proteasome Pathway Inhibition

This compound acts as an inhibitor of the ubiquitin-proteasome pathway (UPP). This inhibition is considered indirect, as it does not appear to directly block the enzymatic activity of the 20S proteasome but rather affects steps upstream. rsc.org The inhibition of the UPP by this compound leads to the accumulation of polyubiquitinated proteins, which contributes to its cytotoxic and pro-apoptotic effects. rsc.org In HCT116 cells, the inhibition of the UPP is linked to the induction of mitochondrial ROS. researchgate.net

Autophagic Response Modulation

As mentioned earlier, this compound modulates the autophagic response, often leading to an incomplete or stalled process. In HCT116 cells, while it induces the formation of autophagosomes and the accumulation of the autophagy marker LC3-II, it also causes a decrease in Beclin 1 levels and does not affect mTOR phosphorylation. researchgate.net This suggests a non-canonical pathway of autophagy induction. nih.gov The compound disrupts the cytoskeleton, specifically microtubules and F-actin microfilaments, which is believed to be a key reason for the blockage of autophagosome-lysosome fusion. researchgate.net This incomplete autophagy, coupled with UPP inhibition, contributes to the accumulation of cellular waste and subsequent cell death.

Table 3: this compound's Impact on Proteostasis

| Pathway | Key Effect | Cellular Consequence | Reference |

| Ubiquitin-Proteasome Pathway | Indirect Inhibition | Accumulation of polyubiquitinated proteins | rsc.org |

| Autophagy | Incomplete Response | Blocked autophagosome-lysosome fusion, accumulation of autophagosomes | researchgate.netnih.gov |

Interactions with Microbial Quorum Sensing Systems

Inhibition of AgrA Binding to Promoters in Staphylococcus aureus

Beyond its effects on eukaryotic cells, this compound has been identified as a modulator of the accessory gene regulator (Agr) quorum-sensing (QS) system in Staphylococcus aureus. nih.gov This system controls the expression of virulence factors in the bacterium. nih.gov this compound, along with Physalin H and Isothis compound, has been shown to suppress the Agr-QS function by directly interfering with the binding of the key response regulator, AgrA, to its promoter regions. nih.govnih.gov

Docking simulations and molecular dynamics studies suggest that this compound interacts with the DNA-binding site of AgrA. nih.gov Specifically, the carbonyl oxygens at C-1 and C-18 of this compound are oriented towards residues N201 and R198 of AgrA, respectively. nih.gov Furthermore, a hydrogen bond between the carbonyl oxygen at C-15 of the physalin and L186 of AgrA appears to anchor this interaction. nih.govresearchgate.netresearchgate.net By inhibiting the binding of AgrA to the agr promoters, this compound effectively reduces the expression of downstream virulence factors, such as hemolytic toxins. nih.govnih.gov

Table 4: Interaction of this compound with S. aureus AgrA

| Target Molecule | Binding Site Residues | Mechanism of Action | Consequence | Reference |

| AgrA | N201, R198, L186 | Inhibition of AgrA binding to agr promoters | Suppression of Agr-QS function, reduced virulence factor expression | nih.govnih.govresearchgate.netresearchgate.net |

Ultrastructural Alterations in Parasitic Cells (Golgi Complex, Kinetoplast, Endoplasmic Reticulum)

This compound induces significant and detrimental changes to the internal structure of parasitic cells, a key aspect of its mechanism of action. researchgate.netnih.gov Electron microscopy studies have revealed that this seco-steroid disrupts the normal morphology of several critical organelles, ultimately compromising parasite viability. cambridge.orgcambridge.org Research has particularly highlighted these effects in the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. nih.govcambridge.org

In treated T. cruzi trypomastigotes, this compound instigates a cascade of structural damage. researchgate.net The primary organelles affected are the kinetoplast, the Golgi complex, and the endoplasmic reticulum. researchgate.netcambridge.org Treatment with this compound leads to observable disorganization and morphological changes in these structures, which are vital for parasite metabolism, protein processing, and genetic material replication. cambridge.orgresearchgate.net

Detailed research findings on the specific ultrastructural alterations are as follows:

Golgi Complex: Exposure to this compound results in a noticeable disorganization of the Golgi apparatus in T. cruzi. cambridge.orgresearchgate.net This alteration is thought to be a consequence of interference with the parasite's protease activity, although direct inhibition of the major cysteine protease, cruzain, has not been observed. researchgate.netnih.govcambridge.org The disruption of the Golgi complex interferes with the modification, sorting, and packaging of proteins and lipids, essential for the parasite's survival and infectivity.

Kinetoplast: The kinetoplast, the characteristic network of mitochondrial DNA found in kinetoplastid protozoa, shows significant changes after treatment with this compound. researchgate.net Specifically, researchers have observed a distinct enlargement and disruption of this organelle in T. cruzi trypomastigotes. cambridge.org Since the kinetoplast is crucial for the parasite's energy production and lifecycle progression, its damage represents a critical blow to the cell.

Endoplasmic Reticulum: The endoplasmic reticulum (ER), a network of membranes involved in protein and lipid synthesis, also undergoes severe disorganization when exposed to this compound. cambridge.orgresearchgate.net This disruption of the ER morphology contributes to cellular stress and the breakdown of essential metabolic pathways. cambridge.org

These organelle-specific damages are part of a broader cellular collapse, which also involves the formation of myelin-like figures, indicative of an autophagic process that culminates in necrotic cell death. nih.govcambridge.orgnih.gov

The table below summarizes the key research findings on the ultrastructural effects of this compound on parasitic cells.

| Parasite Species | Affected Organelle | Observed Ultrastructural Alteration | Reference Concentration | Incubation Time | Citation |

| Trypanosoma cruzi | Kinetoplast | Enlargement and disruption | 0.68 µM - 1.0 µM | 24 hours | cambridge.orgresearchgate.net |

| Trypanosoma cruzi | Golgi Complex | Disorganization and alterations | 0.68 µM | 24 hours | cambridge.orgresearchgate.net |

| Trypanosoma cruzi | Endoplasmic Reticulum | Disorganization | 1.0 µM | 24 hours | cambridge.orgresearchgate.net |

Preclinical Pharmacological Investigations of Physalin B

In Vitro Efficacy Studies in Diverse Cellular Models

Antineoplastic Activity in Cancer Cell Lines

Physalin B has demonstrated notable cytotoxic and anti-proliferative effects against a broad spectrum of human cancer cell lines in laboratory settings. nih.govresearchgate.net These in vitro studies are crucial for elucidating the compound's potential as an anticancer agent and understanding its mechanisms of action at the cellular level.

This compound has been shown to inhibit the growth of several human leukemia cell lines. plos.orgnih.govscience.govbiocrick.comscience.gov Studies have reported its activity against cell lines including K562 (erythroleukemia), HL-60 (acute promyelocytic leukemia), APM1840 (acute T lymphoid leukemia), KG-1 (acute myeloid leukemia), and CTV1 (acute monocytic leukemia). plos.orgnih.govscience.govbiocrick.comscience.gov In comparison to a related compound, Physalin F, this compound generally shows less potent activity against these leukemia cells. nih.gov The cytotoxic effects of these physalins are believed to be related to their chemical structures, with the double bond in this compound and the epoxy group in Physalin F being critical for their activity. nih.gov

| Cell Line | Cancer Type | Key Findings |

| K562 | Erythroleukemia | This compound inhibits cell growth. plos.orgnih.gov |

| HL-60 | Acute Promyelocytic Leukemia | This compound demonstrates cytotoxic activity with IC50 values below 2 µM. nih.govdoi.org |

| APM1840 | Acute T Lymphoid Leukemia | Growth inhibition observed with this compound treatment. plos.orgnih.gov |

| KG-1 | Acute Myeloid Leukemia | This compound shows inhibitory effects on cell growth. plos.orgnih.gov |

| CTV1 | Acute Monocytic Leukemia | Cell growth is inhibited by this compound. plos.orgnih.gov |

This compound exhibits significant anti-proliferative effects in various human breast cancer cell lines. researchgate.netnih.gov Research has shown that it reduces the viability of MCF-7, MDA-MB-231, and T-47D cells in a manner that is dependent on both concentration and time. researchgate.netnih.gov The underlying mechanism involves the induction of cell cycle arrest at the G2/M phase and the stimulation of apoptosis. researchgate.netnih.gov This is achieved through the cleavage of poly (ADP-ribose) polymerase (PARP) and caspases 3, 7, and 9. researchgate.netnih.gov

In MCF-7 cells, which express wild-type p53, this compound induces apoptosis in a p53-dependent manner and inhibits the Akt signaling pathway. researchgate.net Conversely, in MDA-MB-231 and T-47D cells, which have mutant p53, this compound appears to inactivate the mutant p53. Furthermore, this compound has been found to suppress the phosphorylation of Akt and phosphoinositide 3-kinase (PI3K), while increasing the phosphorylation of glycogen (B147801) synthase kinase 3β (GSK-3β). nih.gov

| Cell Line | Cancer Type | Key Findings | IC50 Values |

| MCF-7 | Breast Adenocarcinoma | Induces G2/M cell cycle arrest and p53-dependent apoptosis. researchgate.netnih.gov | < 2 µM nih.gov |

| MDA-MB-231 | Breast Adenocarcinoma | Reduces cell viability and induces apoptosis. researchgate.netnih.gov | Not specified |

| T-47D | Breast Ductal Carcinoma | Causes G2/M phase arrest and apoptosis. researchgate.netnih.gov | Not specified |

In the context of colon cancer, this compound has demonstrated cytotoxic effects against the HCT116 human colon cancer cell line. nih.govnih.gov The compound was found to have an IC50 value of approximately 1.35 μM. nih.govresearchgate.netresearchgate.net The mechanism of action in these cells involves the induction of apoptosis, as evidenced by the cleavage of PARP and caspase-3. nih.govresearchgate.net

Furthermore, this compound treatment leads to the formation of autophagosomes and the accumulation of LC3-II and p62 proteins, indicating an induction of autophagy. nih.govresearchgate.netmdpi.com However, this autophagic response is considered incomplete. nih.govmedchemexpress.com The antitumor activity of this compound in HCT116 cells is linked to the generation of mitochondrial reactive oxygen species (mito-ROS), which in turn inhibits the ubiquitin-proteasome pathway. nih.govnih.gov Additionally, this compound activates the MAPK pathways (ERK, JNK, and p38), which play a role in mediating both the autophagic and apoptotic responses. mdpi.com

| Cell Line | Cancer Type | Key Findings | IC50 Value |

| HCT116 | Colorectal Carcinoma | Induces apoptosis and incomplete autophagy via mito-ROS generation and MAPK pathway activation. nih.govnih.govmdpi.com | 1.35 µM nih.govnih.govresearchgate.netresearchgate.net |

This compound has shown potent cytotoxic activities against lung cancer cell lines. nih.gov Specifically, in A549 human non-small-cell lung cancer cells, this compound demonstrates significant antiproliferative and apoptotic activity in a concentration- and time-dependent manner. nih.gov It induces G2/M cell cycle arrest by downregulating cyclin B1 and cyclin-dependent kinase 1 (CDK1), and upregulating p21. nih.gov This leads to a reduction in mitochondrial energy production, an increase in intracellular superoxide (B77818) levels, and ultimately, apoptosis. nih.gov In CORL23 large cell lung carcinoma cells, this compound displayed potent cytotoxic activity with an IC50 value in the range of 0.4–1.92 µM. nih.gov

| Cell Line | Cancer Type | Key Findings | IC50 Value |

| A549 | Non-Small Cell Lung Carcinoma | Induces G2/M cell cycle arrest and apoptosis by altering mitochondrial function. nih.gov | 11.9 µM medchemexpress.cn |

| CORL23 | Large Cell Lung Carcinoma | Potent cytotoxic activity. nih.gov | 0.4–1.92 µM nih.gov |

The antineoplastic effects of this compound have also been observed in human prostate cancer cell lines. nih.gov In both C4-2B and 22Rv1 androgen-independent prostate cancer cells, this compound has been shown to inhibit cell growth. chemfaces.com This inhibitory effect is associated with the induction of apoptosis through the activation of the c-Jun N-terminal kinase (JNK) and/or extracellular signal-regulated kinase (ERK) pathways. chemfaces.com Furthermore, treatment with this compound leads to a decrease in the expression of the androgen receptor (AR) and prostate-specific antigen (PSA) in C4-2B cells. nih.govchemfaces.com The IC50 values for this compound in these cell lines were found to be below 2 µM. nih.gov

| Cell Line | Cancer Type | Key Findings | IC50 Values |

| C4-2B | Prostate Carcinoma | Inhibits cell growth, induces apoptosis, and downregulates AR and PSA expression. nih.govchemfaces.com | < 2 µM nih.gov |

| 22Rv1 | Prostate Carcinoma | Inhibits cell growth and induces apoptosis via JNK/ERK activation. nih.govchemfaces.com | < 2 µM nih.gov |

Melanoma Cell Lines (e.g., A375, A2058)

Anti-inflammatory Effects in Immune Cell Models (e.g., RAW 264.7 cells, THP-1 cells, lymphocytes)

This compound has demonstrated significant anti-inflammatory properties in various immune cell models. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound has been shown to significantly decrease the mRNA expression levels of the pro-inflammatory cytokine TNF-α. mdpi.com Similarly, in LPS-stimulated THP-1 human monocytic cells, extracts containing physalins have been found to reduce the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6. nih.gov The anti-inflammatory effect appears to be mediated, at least in part, through the inhibition of the nuclear translocation of p65, a subunit of the NF-κB transcription factor. nih.gov

Furthermore, physalins, including this compound, have shown potent antiproliferative effects on concanavalin (B7782731) A-stimulated lymphocytes. This immunosuppressive activity is a key characteristic of many physalins.

Table 3: Anti-inflammatory Effects of this compound in Immune Cell Models

| Cell Model | Stimulant | Effect of this compound | Mechanism | Source |

|---|---|---|---|---|

| RAW 264.7 macrophages | LPS | Decreased TNF-α mRNA expression | Not specified | mdpi.com |

| THP-1 monocytes | LPS | Reduced production of NO, PGE2, TNF-α, IL-1, IL-6 | Inhibition of p65 nuclear translocation | nih.gov |

Antiparasitic Activity in Protozoan and Macrophage Models

This compound has been investigated for its activity against a range of protozoan parasites.

In vitro studies have demonstrated the antimalarial activity of this compound against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. nih.gov The reported IC50 value for this compound against P. falciparum is 2.8 µM. researchgate.net

Table 4: Antimalarial Activity of this compound

| Parasite | Compound | IC50 Value | Source |

|---|

This compound has shown efficacy against different species of Leishmania, the protozoan parasites that cause leishmaniasis. In vitro, this compound has been shown to reduce the percentage of infected macrophages and the number of intracellular amastigotes in cultures infected with Leishmania amazonensis or Leishmania major. nih.gov This effect was observed at concentrations that were not toxic to the host macrophages. oup.com

The IC50 value of this compound against L. amazonensis promastigotes has been reported as 6.8 µM. scielo.br

Table 5: Antileishmanial Activity of this compound

| Parasite | Model | Effect | IC50 (promastigotes) | Source |

|---|---|---|---|---|

| L. amazonensis | Infected macrophages | Reduced percentage of infected cells and intracellular parasites | 6.8 µM | nih.govscielo.br |

This compound has demonstrated significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. It has shown potent effects against both the epimastigote and trypomastigote forms of the parasite, with reported IC50 values of 5.3 µM and 0.68 µM, respectively. nih.gov These values indicate a higher potency than the reference drug benznidazole (B1666585) under the same conditions. nih.gov

In macrophages infected with T. cruzi, this compound has been observed to reduce intracellular parasite development. cambridge.orgnih.gov The mechanism of action against T. cruzi appears to involve the induction of autophagy, leading to necrotic cell death of the parasite. cambridge.orgnih.gov Ultrastructural analysis of trypomastigotes treated with this compound revealed alterations in the kinetoplast, Golgi apparatus, and endoplasmic reticulum. cambridge.orgnih.gov

Furthermore, this compound has been shown to decrease the transmission of T. cruzi by inhibiting parasite development in the insect vector, Rhodnius prolixus. science.govnih.gov

Studies on Trypanosoma rangeli, a related but non-pathogenic trypanosome, have shown that this compound can act as an immunomodulatory substance in the insect vector R. prolixus. nih.gov

Table 6: Antitrypanosomal Activity of this compound

| Parasite | Form | IC50 Value | Effect in Macrophages | Mechanism of Action | Source |

|---|---|---|---|---|---|

| T. cruzi | Epimastigote | 5.3 µM | Reduced intracellular development | Autophagy, Necrotic cell death | nih.govcambridge.orgnih.gov |

| T. cruzi | Trypomastigote | 0.68 µM | Reduced intracellular development | Autophagy, Necrotic cell death | nih.govcambridge.orgnih.gov |

Antileishmanial Activity against Leishmania amazonensis and L. major

Antimicrobial Activity in Bacterial Strains

This compound has demonstrated notable antimicrobial properties against a variety of bacterial strains. Research indicates its efficacy particularly against Gram-positive bacteria. Studies have shown that this compound possesses antimicrobial activity against Staphylococcus aureus. nih.gov For instance, at a concentration of 200 µg/ml, this compound inhibited S. aureus ATCC 6538P by approximately 85% in an agar (B569324) diffusion assay, suggesting it is a significant contributor to the antimicrobial effects observed from extracts of Physalis angulata. scielo.brbioline.org.br Further investigations have explored the mechanism of action, revealing that this compound can suppress the quorum-sensing function of Staphylococcus aureus by binding to the accessory gene regulator A (AgrA), a key protein in controlling virulence factor expression. nih.gov

A crude fraction containing physalins B, F, and D has also shown antimycobacterial activity against the Mycobacterium tuberculosis H37Rv strain. nih.gov Specifically, purified this compound exhibited a minimum inhibitory concentration (MIC) value of 32 g/ml against this strain. redalyc.org While some studies have reported its activity against Bacillus subtilis, others have found it to be inactive against Gram-negative bacteria like Escherichia coli. bioline.org.brresearchgate.netresearchgate.net The methodologies used in these assays, such as bioautography, dilution broth, and agar diffusion techniques, play a crucial role in determining the observed antimicrobial efficacy. scielo.brbioline.org.br

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Observation | Source |

|---|---|---|

| Staphylococcus aureus | Inhibited by ~85% at 200 µg/ml. scielo.brbioline.org.br | scielo.brbioline.org.br |

| Suppresses quorum-sensing by binding to AgrA. nih.gov | nih.gov | |

| Mycobacterium tuberculosis H37Rv | MIC value of 32 g/ml. redalyc.org | redalyc.org |

| Bacillus subtilis | Antimicrobial activity described. bioline.org.br | bioline.org.br |

| Escherichia coli | Inactive. bioline.org.brresearchgate.net | bioline.org.brresearchgate.net |

Antifibrotic Effects in Hepatic Stellate Cells

This compound has been investigated for its potential to counteract liver fibrosis by targeting hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition in the liver. In vitro studies using the human HSC line LX-2 and primary mouse HSCs have demonstrated that this compound can suppress the activation of these cells. researchgate.netnih.gov

Research has shown that this compound dose-dependently suppresses the expression of fibrotic markers in LX-2 cells and mouse primary HSCs. nih.govresearchgate.net It has been observed to inhibit the expression of α-smooth muscle actin (α-SMA) and Collagen Type I, which are key indicators of HSC activation. mdpi.com Furthermore, this compound was found to repress the expression of transforming growth factor-β (TGF-β), a potent profibrogenic cytokine, and tissue inhibitor of metalloproteinase 1 (TIMP1). mdpi.com Mechanistic studies have revealed that this compound exerts its antifibrotic effects by interfering with the Hedgehog signaling pathway. nih.gov It blocks the formation of the lamina-associated polypeptide 2α (LAP2α)/histone deacetylase 1 (HDAC1) complex, which in turn inhibits the deacetylation of the transcription factor glioma-associated oncogene homolog 1 (GLI1). nih.gov This leads to the upregulation of GLI1 acetylation, subsequent downregulation of GLI1 expression, and ultimately, the inhibition of HSC activation. nih.gov

Table 2: Antifibrotic Effects of this compound in Hepatic Stellate Cells

| Cell Line | Key Findings | Mechanism of Action | Source |

|---|---|---|---|

| LX-2 (human HSCs) | Suppressed fibrotic marker expression. nih.gov | Inhibited GLI1 activity via non-canonical Hedgehog signaling. nih.gov | nih.gov |

| Inhibited α-SMA and Collagen Type I expression. mdpi.com | Blocked LAP2α/HDAC1 complex formation. nih.gov | nih.govmdpi.com | |

| Repressed TGF-β and TIMP1 expression. mdpi.com | Increased GLI1 acetylation and inactivated GLI1. nih.gov | nih.govmdpi.com | |

| Primary mouse HSCs | Suppressed fibrotic marker expression. nih.gov | Inhibited GLI1 activity. nih.gov | nih.gov |

| Attenuated cell activation. |

In Vivo Efficacy Studies in Non-Human Animal Models

Antitumor Efficacy in Murine Xenograft and Sarcoma Models

The antitumor potential of this compound has been evaluated in various non-human animal models. In a xenograft model using human non-small cell lung cancer (NSCLC) H292 cells, Physalin A, a related compound, was shown to suppress tumor growth. While direct evidence for this compound in this specific model is part of a mixture of physalins, extracts containing this compound have demonstrated significant tumor growth reduction in NSCLC xenograft models without causing weight loss in the animals. nih.gov These extracts were found to inhibit the constitutive activity of STAT3, a key signaling protein involved in tumor cell proliferation and survival, leading to enhanced apoptosis of cancer cells. nih.gov

In a sarcoma 180 tumor model in mice, treatment with this compound showed antitumor effects, although some renal toxicity was observed. Furthermore, in a xenograft model of gastric cancer, this compound demonstrated the ability to reduce cell proliferation and colony formation. oncoscience.us It induced caspase-dependent apoptosis, highlighting its potential as a therapeutic agent. oncoscience.us

Table 3: Antitumor Efficacy of this compound in Animal Models

| Animal Model | Cancer Type | Key Findings | Source |

|---|---|---|---|

| Murine Xenograft (NSCLC) | Non-Small Cell Lung Cancer | Extracts containing this compound significantly reduced tumor growth. nih.gov | nih.gov |

| Inhibited STAT3 signaling, leading to apoptosis. nih.gov | nih.gov | ||

| Sarcoma 180 | Sarcoma | Demonstrated antitumor effects. | |

| Murine Xenograft | Gastric Cancer | Reduced cell proliferation and colony formation. oncoscience.us | oncoscience.us |

| Induced caspase-dependent apoptosis. oncoscience.us | oncoscience.us |

Anti-inflammatory Responses in Inflammatory Models

This compound has demonstrated significant anti-inflammatory effects in several animal models of inflammation. In a mouse model of endotoxic shock induced by lipopolysaccharide (LPS), this compound protected mice against a lethal challenge and reduced the production of the pro-inflammatory cytokine tumor necrosis factor (TNF). nih.gov It also showed efficacy in a mouse model of intestinal ischemia and reperfusion injury, where it prevented neutrophil influx, reduced vascular permeability in the intestine and lungs, inhibited TNF production, and increased levels of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov

Furthermore, this compound has been shown to ameliorate dextran (B179266) sulfate (B86663) sodium-induced acute colitis in mice by suppressing the activation of STAT3, β-arrestin 1, and the NLRP3 inflammasome. mdpi.com In a model of TPA-induced dermatitis, the related Physalin E was shown to reduce ear edema. nih.govufc.br The anti-inflammatory effects of physalins B and F in a model of intestinal injury were reversed by mifepristone, a glucocorticoid receptor antagonist, suggesting an interaction with this pathway. nih.gov

Table 4: Anti-inflammatory Effects of this compound in Animal Models

| Inflammatory Model | Key Findings | Source |

|---|---|---|

| Endotoxic Shock (LPS-induced) | Protected against lethal challenge. nih.gov | nih.gov |

| Decreased TNF production. nih.gov | nih.gov | |

| Acute Colitis (DSS-induced) | Suppressed STAT3, β-arrestin 1, and NLRP3 inflammasome activation. mdpi.com | mdpi.com |

| TPA-induced Dermatitis | Related Physalin E reduced ear edema. nih.govufc.br | nih.govufc.br |

| Intestinal Ischemia/Reperfusion | Prevented neutrophil influx and vascular permeability. nih.gov | nih.gov |

| Inhibited TNF and increased IL-10. nih.gov | nih.gov |

Antiparasitic Efficacy in Animal Infection Models

This compound has shown promise as an antiparasitic agent in various animal models. In studies on leishmaniasis, this compound demonstrated activity against Leishmania species. scielo.br Specifically, both this compound and F were found to inhibit Leishmania amazonensis and Leishmania major infection in macrophages and in mice. cambridge.orgresearchgate.net While Physalin F showed a more potent leishmanicidal effect in a cutaneous leishmaniasis model, the research highlights the potential of the physalin class of compounds. redalyc.org The treatment with physalins B and F reduced the number of infected macrophages and amastigotes.

In the context of malaria, this compound exhibited in vitro activity against Plasmodium falciparum. nih.govresearchgate.netnih.gov However, in vivo studies using a Plasmodium berghei mouse model revealed a more complex picture. While Physalin D reduced parasitemia and increased survival, Physalin F, despite its good in vitro activity, actually increased parasitemia levels in mice, which was attributed to its known immunosuppressive effects. nih.govcambridge.orgnih.gov

Table 5: Antiparasitic Efficacy of this compound in Animal Models

| Disease Model | Parasite | Key Findings | Source |

|---|---|---|---|

| Leishmaniasis | Leishmania amazonensis | Inhibited infection in macrophages and mice. cambridge.orgresearchgate.net | cambridge.orgresearchgate.net |

| Leishmania major | Inhibited infection in macrophages. | ||

| Malaria | Plasmodium falciparum (in vitro) | Showed antimalarial activity with an IC50 of 2.8 µM. nih.govresearchgate.net | nih.govresearchgate.net |

| Plasmodium berghei (in vivo) | Data primarily on related physalins D and F. nih.govcambridge.orgnih.gov | nih.govcambridge.orgnih.gov |

Antifibrotic Effects in Experimental Liver Fibrosis Models

The in vivo antifibrotic efficacy of this compound has been confirmed in established mouse models of liver fibrosis, including those induced by carbon tetrachloride (CCl4) and bile duct ligation (BDL). researchgate.netnih.govmdpi.com In both the CCl4 and BDL models, administration of this compound attenuated hepatic fibrosis. mdpi.com This was evidenced by reduced collagen accumulation, decreased expression of fibrogenic genes, and amelioration of histopathological injury in the liver. researchgate.netnih.govresearchgate.net

Specifically, in CCl4-treated mice, this compound treatment led to a reduction in liver hydroxyproline (B1673980) concentration, a marker of collagen content. researchgate.net It also decreased the mRNA expression of key fibrotic genes such as α-sma, Col1a1, Tgfβ1, and Timp1. researchgate.net Western blot analysis further confirmed a reduction in α-SMA protein expression. researchgate.net Similarly, in the BDL mouse model, this compound improved liver pathological changes, including necrosis and inflammation, and reduced collagen accumulation as observed through Sirius Red and Masson's trichrome staining. researchgate.net These findings suggest that this compound holds potential as a therapeutic agent for liver fibrosis by directly targeting the fibrogenic process in the liver. mdpi.comfrontiersin.org

Table 6: Antifibrotic Effects of this compound in Experimental Liver Fibrosis Models

| Animal Model | Key Findings | Source |

|---|---|---|

| CCl4-induced Liver Fibrosis | Attenuated hepatic fibrosis and collagen accumulation. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Reduced expression of fibrogenic genes (α-sma, Col1a1, Tgfβ1, Timp1). researchgate.net | researchgate.net | |

| Decreased α-SMA protein expression. researchgate.net | researchgate.net | |

| Bile Duct Ligation (BDL)-induced Liver Fibrosis | Attenuated hepatic fibrosis. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Improved liver histopathology (reduced necrosis and inflammation). researchgate.net | researchgate.net | |

| Diminished expression of fibrosis markers (Collagen type I, TIMP1, α-SMA, TGF-β). mdpi.com | mdpi.com |

Immunomodulatory Properties in Allogeneic Transplantation and Hypersensitivity Models

This compound has demonstrated notable immunomodulatory activities, particularly in the context of allogeneic transplantation. Research has shown that along with physalins F and G, this compound can inhibit the rejection of allogeneic heterotopic heart transplants in murine models. nih.govresearchgate.net This immunosuppressive effect is associated with the inhibition of graft absorption and a reduction in the local inflammatory response. nih.gov

The underlying mechanisms for these effects involve the modulation of lymphocyte function. In vitro studies have revealed that this compound can induce a concentration-dependent inhibition of splenocyte proliferation activated by concanavalin A. researchgate.netsci-hub.se Furthermore, this compound has been observed to inhibit the production of Interleukin-2 (IL-2) by spleen cells that have been activated. researchgate.netsci-hub.senih.gov The inhibition of lymphocyte proliferation was also demonstrated in mixed lymphocyte reactions, where the addition of this compound resulted in a complete halt of proliferation. researchgate.netsci-hub.se These findings underscore the potential of this compound as an agent capable of suppressing immune responses critical in the rejection of foreign tissues. researchgate.netsci-hub.seacs.org

While direct preclinical investigations of this compound in specific hypersensitivity models are not extensively detailed in the reviewed literature, its established anti-inflammatory and immunomodulatory properties are relevant. For instance, an ethanolic extract of Physalis angulata, which contains this compound, has been shown to reduce paw edema in a delayed-type hypersensitivity response model. smolecule.com Given that this compound inhibits key inflammatory mediators and lymphocyte functions, it is plausible that it contributes to the amelioration of hypersensitivity reactions. nih.govnih.gov

Table 1: Immunomodulatory Effects of this compound in Allogeneic Transplantation Models

| Model | Key Findings | Reported Effects |

|---|---|---|

| Murine Allogeneic Heterotopic Heart Transplant | Prevented rejection of the transplant. | Inhibited graft absorption and local inflammatory response. |

| In vitro Concanavalin A-activated Splenocytes | Inhibited lymphocyte proliferation in a concentration-dependent manner. | Suppressed the proliferation of activated immune cells. |

| In vitro Mixed Lymphocyte Reaction (MLR) | Caused 100% inhibition of proliferation. | Demonstrated potent inhibition of T-cell proliferation. |

| In vitro Concanavalin A-activated Spleen Cells | Inhibited the production of Interleukin-2 (IL-2). | Reduced the secretion of a key cytokine for T-cell proliferation. |

Antinociceptive Investigations

Preclinical studies have identified this compound as possessing significant antinociceptive, or pain-relieving, properties. nih.gov Investigations using various murine pain models have demonstrated its efficacy in mitigating pain responses through centrally mediated mechanisms. nih.govacs.org

In studies evaluating its analgesic potential, systemic pretreatment with this compound resulted in dose-dependent antinociceptive effects in both the writhing test and the formalin test. nih.govacs.org The writhing test, which induces visceral pain, and the formalin test, which models both acute and inflammatory pain, are standard screening tools for analgesic compounds. nih.gov

Table 2: Antinociceptive Effects of this compound in Preclinical Models

| Pain Model | Effect | Inferred Mechanism |

|---|---|---|

| Writhing Test | Dose-related antinociceptive effect. | Analgesic activity. |

| Formalin Test | Dose-related antinociceptive effect. | Analgesic activity against acute and inflammatory pain. |

| Tail Flick Test | Produced an antinociceptive effect. | Centrally mediated antinociception. |

| Hot Plate Test | Enhanced the latency reaction time. | Suggests a centrally mediated antinociception. |

Structure Activity Relationship Sar Studies of Physalin B and Its Derivatives

Identification of Crucial Structural Motifs for Biological Activities

SAR studies have pinpointed several key structural elements within the physalin framework that are essential for their biological effects. The presence and nature of functionalities in the A and B rings, as well as the complex oxygenated structure on the right side of the molecule, play a significant role in determining the potency and mechanism of action.

Significance of the C5-C6 Double Bond

The double bond between carbons 5 and 6 in the B-ring of physalin B is a crucial determinant of its biological activity. nih.govfrontiersin.orgfrontiersin.org This feature has been correlated with its cytotoxic and anti-inflammatory effects. nih.govufc.br For instance, the C5-C6 olefin functionality in this compound is associated with its ability to inhibit the nuclear translocation and DNA binding of the RelA/p50 protein dimer in the NF-κB signaling pathway. nih.govacs.orgnih.gov This mode of action differs from that of its 5β,6β-epoxy derivatives, highlighting the importance of this specific double bond. nih.govacs.orgnih.gov Furthermore, the C5-C6 double bond is considered a key structural feature for the antihepatotoxic action of this compound. pensoft.netpensoft.net Studies comparing this compound with its derivatives have consistently shown that modifications at this position significantly impact its activity profile.

Role of the Epoxy Group

In derivatives of this compound, such as physalin F (5,6-epoxythis compound), the presence of an epoxy group in the B-ring is of paramount importance for their biological activities. nih.govfrontiersin.orgontosight.ai This epoxy moiety is considered crucial for the potent cytotoxic activity observed in these compounds. nih.govresearchgate.netresearchgate.net Specifically, 5β,6β-epoxy derivatives have demonstrated higher inhibitory potency against NF-κB activation compared to their counterparts with a C5-C6 double bond. nih.gov The stereochemistry of this epoxy group is also critical, as 5α,6α-epoxides have shown significantly less potent inhibitory activities. nih.gov The anti-inflammatory action of physalin E, which also contains an epoxy ring, is thought to be partly mediated by the modulation of the NF-κB cascade, similar to physalin F. ufc.br

Impact of Functional Groups and Stereochemistry on Activity Profiles

The configuration of substituents on the steroidal skeleton significantly influences the activity. As mentioned earlier, the stereochemistry of the epoxy group is critical, with the 5β,6β-epoxy configuration being more active than the 5α,6α-epoxy one. nih.gov The complex stereochemistry of physalins, with multiple chiral centers, contributes to their specific interactions with biological targets. ontosight.ai

Role of the Cage-Shaped Structure in Molecular Interactions

A defining feature of type B physalins, including this compound, is the presence of an additional internal acetal (B89532) ring (H-ring) that forms a characteristic and highly oxygenated cage-shaped structure. nih.govmdpi.comresearchgate.netriken.jp This unique three-dimensional architecture is believed to be crucial for the biological activity of these compounds. nih.govresearchgate.netriken.jpfrontiersin.org It is hypothesized that this rigid, cage-like right-side structure plays a significant role in the molecule's interactions with its biological targets. nih.govresearchgate.netmdpi.com

Synthetic and Semisynthetic Approaches to Physalin B and Analogues

Challenges and Strategies in Total Synthesis of Physalin B

The total synthesis of physalins, including this compound, is a complex endeavor due to their highly oxidized and intricate cage-like structures researchgate.net. Early synthetic studies were limited to derivatization of natural products researchgate.net. A key challenge lies in the construction of the unique cage-shaped DEFGH-ring system nii.ac.jp.

Research has explored the synthesis of specific structural moieties of physalins as a strategy to tackle the complexity of the total synthesis. For instance, studies have focused on the synthesis of the right-side structure of Type B physalins researchgate.net. One approach involved the synthesis of the racemic DEFGH-ring moiety, featuring domino ring transformation of a tricyclic intermediate researchgate.net. Reproducibility issues were encountered in some key steps, such as Diels-Alder reactions, highlighting the challenges in achieving reliable yields, especially at larger scales researchgate.net. Strategies to overcome this included exploring alternative coupling reactions and optimizing conditions for better reproducibility researchgate.net.

Another strategy involves the preparation of optically active synthetic intermediates, which can be achieved through methods like enzymatic kinetic resolution researchgate.net. This provides access to both natural and nonnatural right-side physalin structures researchgate.net. The design of synthetic routes often involves constructing the cage-shaped skeleton as a key reaction for appropriately functionalized precursors nii.ac.jp.

The development of new synthetic methods is crucial for the efficient total synthesis of complex molecules like this compound. For example, the use of an N-methoxy group as a reactivity control element has enabled unique transformations, such as direct coupling with aldehydes and amide-selective reductive allylation, simplifying synthetic routes by potentially reducing the need for extra steps like protecting group manipulations kyushu-u.ac.jp.

Chemical Modifications and Derivatization for Enhanced Bioactivity

Chemical modifications and derivatization of physalins, including this compound, have been explored to potentially enhance their biological activities and understand structure-activity relationships (SAR) oaepublish.com. The complex structure of physalins offers multiple sites for chemical manipulation.

Studies on the SAR of physalins have indicated that specific structural features are crucial for their biological effects. For instance, the C5-C6 double bond in this compound has been correlated with antihepatotoxic action pensoft.net. The epoxy group of physalin F and the double bond of this compound have been highlighted as crucial for potent cytotoxic activity researchgate.net.

Derivatization of natural products is an important research area in the search for bioactive compounds oaepublish.com. Biotransformation studies, utilizing microbial and plant cell cultures, have been employed to achieve structural transformations of bioactive compounds, potentially yielding products with altered or enhanced activities oaepublish.com. These studies can lead to the identification of biologically important transformed products oaepublish.com.

Research on the inhibition of NF-κB activation by oxygenated steroids, including physalins and their synthetic analogues, has provided insights into the importance of both the B-ring and the oxygenated right-side partial structure nih.gov. Modifications like the presence of 5β,6β-epoxy groups compared to 5,6-olefin functionality can influence the mode of action nih.gov. For example, 5β,6β-epoxy derivatives showed higher NF-κB inhibition potency than 5,6-olefin compounds nih.gov.

Specific modifications to this compound have been reported. For example, a 5β-hydroxy-6α-chloro-5,6-dihydrothis compound and a 5α-ethoxy-5,6-dihydro-6β-hydroxythis compound have been isolated, representing modifications to the A-ring researchgate.net. These modified structures contribute to the understanding of how subtle changes in the physalin skeleton affect their properties.

Design and Synthesis of this compound Analogues

The design and synthesis of this compound analogues are driven by the desire to discover compounds with improved potency, selectivity, and potentially better pharmacokinetic properties compared to the parent compound. This involves creating simplified structures or modifying specific parts of the this compound skeleton while retaining or enhancing desired biological activities kyushu-u.ac.jp.

The unique cage-shaped structure of Type B physalins, including this compound, is a key feature that influences their biological activity nih.gov. Analogues can be designed to probe the role of this cage structure in interactions with biological targets nih.gov. Studies involving the synthesis of the cage-shaped right-side structure of Type B physalins and coupling it with different steroid scaffolds have been conducted to investigate structure-activity relationships, particularly concerning NF-κB activation nih.gov.

The synthesis of pseudo-natural products having simplified structures based on physalin-type natural products is an area of interest for exploring structure-activity relationships kyushu-u.ac.jp. This approach allows for the systematic modification of the physalin skeleton to identify the minimal structural requirements for activity and to generate novel compounds with potentially advantageous properties kyushu-u.ac.jp.

While the total synthesis of this compound itself is challenging, the synthesis of fragments and analogues allows researchers to systematically explore the chemical space around the natural scaffold and to design compounds with tailored biological activities researchgate.netnii.ac.jp. This includes the creation of both natural and nonnatural right-side physalin structures researchgate.net.

The development of efficient synthetic methodologies, such as novel coupling reactions and stereoselective transformations, is crucial for the successful synthesis of complex physalin analogues researchgate.netkyushu-u.ac.jp. These synthetic efforts provide a platform for generating diverse libraries of compounds for biological evaluation.

Analytical Methodologies for Physalin B

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are widely employed for the separation and quantification of Physalin B from complex mixtures, such as plant extracts. These techniques leverage the differential interactions of analytes with a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), often coupled with detectors like diode-array detectors (DAD) or UV detectors, is a sensitive and widely used method for the determination of this compound. This technique offers good quantification capabilities and is suitable for analyzing natural compounds. pensoft.netpensoft.net